molecular formula C4H6BrN3 B1267062 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole CAS No. 56616-93-4

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole

Cat. No.: B1267062
CAS No.: 56616-93-4
M. Wt: 176.01 g/mol
InChI Key: JHGLLGYXVAOCFN-UHFFFAOYSA-N
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Description

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole (CAS 56616-93-4) is a brominated triazole derivative characterized by a five-membered aromatic ring containing three nitrogen atoms (1,2,4-triazole core) substituted with methyl groups at positions 1 and 5 and a bromine atom at position 2. Its molecular formula is C₄H₆BrN₃ (MW: 176.01 g/mol), and it exists as a solid at room temperature .

Properties

IUPAC Name

3-bromo-1,5-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-3-6-4(5)7-8(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGLLGYXVAOCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205188
Record name 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl-
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Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56616-93-4
Record name 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole
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Record name 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl-
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Record name 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl-
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Record name 3-bromo-1,5-dimethyl-1H-1,2,4-triazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole typically involves the bromination of 1,5-dimethyl-1H-1,2,4-triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,5-dimethyl-1H-1,2,4-triazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted triazoles with various functional groups.

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: 1,5-dimethyl-1H-1,2,4-triazole.

Scientific Research Applications

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets, modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

a) 3-Bromo-1-methyl-1H-1,2,4-triazole (CAS 56616-91-2)
  • Key Differences : Lacks the 5-methyl group present in the target compound.
  • However, the reduced lipophilicity may limit membrane permeability in biological systems compared to the dimethyl analog .
b) 1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole
  • Key Differences : Features a phenyl ring substituted with bromine and trifluoromethoxy groups, linked to the triazole core.
  • Impact : The extended aromatic system enhances π-π stacking interactions, as observed in its crystal structure (dihedral angle: 23.17° between triazole and benzene rings). This structural feature may improve binding affinity in drug-receptor interactions compared to the simpler alkyl-substituted target compound .
c) 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones
  • Key Differences : Incorporates a thione (-S-) group at position 5 and a 2-bromophenyl substituent.
  • Impact : The thione group introduces hydrogen-bonding capabilities (C=S···H interactions) and redox activity, which are absent in the target compound. These derivatives exhibit enhanced antimicrobial and antioxidant activities, as reported in recent studies .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight Melting Point Solubility Key Spectral Features (IR/NMR)
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole 176.01 g/mol Not reported Organic solvents C-Br stretch: ~533 cm⁻¹ (IR); Triazole H: δ ~8–9 ppm (¹H NMR)
4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione 327.20 g/mol 160–162°C Ethanol, DMSO C=S stretch: ~1248 cm⁻¹; Intramolecular O–H···N bonds
5-Bromo-1-ethyl-1H-1,2,4-triazole 175.01 g/mol Not reported Polar aprotic solvents Similar C-Br IR; Ethyl group: δ ~1.3 ppm (³H, t)

Biological Activity

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Its unique structure, characterized by a bromine atom at the third position and two methyl groups at the first and fifth positions, contributes to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, along with synthesis methods and case studies.

  • Molecular Formula : C5H7BrN4
  • Molecular Weight : 176.015 g/mol
  • Structure : The compound features a triazole ring with specific substitutions that enhance its lipophilicity and membrane permeability.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

  • Bacterial Activity : It exhibits antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies have shown that its minimum inhibitory concentration (MIC) values are comparable to established antibiotics .
  • Fungal Activity : The compound has also shown antifungal activity against species such as Candida albicans, making it a potential candidate for treating fungal infections.

Anticancer Activity

In vitro studies indicate that this compound may possess antiproliferative effects against certain cancer cell lines. The exact mechanism is still under investigation, but preliminary data suggest that it may interact with enzymes involved in cell proliferation pathways.

The biological activity of this compound is thought to be linked to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis and fungal metabolism. This inhibition can lead to the disruption of essential cellular processes in pathogens .
  • Binding Affinity : The presence of bromine and methyl groups enhances the compound's binding affinity to biological targets, potentially improving its efficacy against resistant strains of bacteria and fungi.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Synthesis MethodYieldConditions
Reaction with N-nitroso-N-methylurea and bromoacetohydrazideVariesVarious solvents at controlled temperatures
Mechanochemical synthesisHighEnvironmentally friendly conditions using solid-state reactions

Recent advancements in greener synthesis methods have focused on mechanochemical approaches that enhance yield while minimizing environmental impact .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The agar disc diffusion method was employed to measure inhibition zones, demonstrating effectiveness comparable to traditional antibiotics like vancomycin .

Study 2: Antifungal Activity

In another study focusing on antifungal properties, this compound was tested against Candida albicans. The results indicated a notable reduction in fungal growth at MIC values that suggest potential therapeutic applications in treating fungal infections.

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